

An In-depth Technical Guide to 2-Hydroxy-5methylpyrazine

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Compound of Interest		
Compound Name:	2-Hydroxy-5-methylpyrazine	
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This technical guide provides a comprehensive overview of **2-Hydroxy-5-methylpyrazine**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential biological significance, with a focus on its molecular characteristics.

Core Molecular Information

2-Hydroxy-5-methylpyrazine, also known by its tautomeric form 5-methylpyrazin-2(1H)-one, is a substituted pyrazine. Pyrazines are a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. The addition of a hydroxyl and a methyl group to the pyrazine core modifies its chemical and biological properties.

Physicochemical Properties

A summary of the key quantitative data for **2-Hydroxy-5-methylpyrazine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C5H6N2O	[1]
Molecular Weight	110.11 g/mol	[2]
Monoisotopic Mass	110.04801 Da	[1]
Predicted XlogP	-0.3	[1]



Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Hydroxy-5-methylpyrazine** is not readily available in the cited literature, a general understanding of pyrazine synthesis can be applied. The synthesis of structurally similar compounds, such as 2-hydroxymethyl-5-methylpyrazine, can provide a basis for a potential synthetic route.

One possible synthetic approach could involve the condensation of a 1,2-dicarbonyl compound with an amino acid derivative. For instance, the synthesis of 2-hydroxymethyl-5-methylpyrazine has been achieved via a one-pot reaction from 1,3-dihydroxyacetone and diammonium phosphate.[3][4] A similar strategy could potentially be adapted for the synthesis of **2-Hydroxy-5-methylpyrazine**.

A hypothetical workflow for a generic pyrazine synthesis is outlined below.

A generalized workflow for the synthesis of pyrazine derivatives.

Spectroscopic Data

Detailed spectroscopic data for **2-Hydroxy-5-methylpyrazine** is not explicitly available. However, based on the analysis of similar compounds, the expected spectral characteristics can be inferred. For comparison, the 1H NMR spectrum of the related compound 2-Hydroxy-5-methylpyridine shows signals in the aromatic region corresponding to the ring protons and a singlet for the methyl group protons.[5]

Predicted Collision Cross Section (CCS)

Predicted CCS values for various adducts of **2-Hydroxy-5-methylpyrazine** have been calculated and are presented in the table below. These values are useful in mass spectrometry-based analyses.[1]



Adduct	m/z	Predicted CCS (Ų)
[M+H]+	111.05529	117.4
[M+Na]+	133.03723	127.5
[M-H]-	109.04073	117.7
[M+NH4]+	128.08183	137.2
[M+K]+	149.01117	125.3

Tautomerism

It is crucial for researchers to recognize that **2-Hydroxy-5-methylpyrazine** can exist in tautomeric equilibrium with 5-methyl-1H-pyrazin-2-one.[1] Tautomers are structural isomers that readily interconvert, and this phenomenon can significantly influence the compound's reactivity and spectroscopic properties.[6] The equilibrium between the hydroxy and the keto forms can be influenced by factors such as solvent and temperature.[6]

Keto-enol tautomerism of **2-Hydroxy-5-methylpyrazine**.

Biological Activity and Drug Development

The broader class of pyrazine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[7][8][9] For instance, some pyrazine-containing compounds have been investigated for their potential as urease inhibitors, antioxidants, and antimicrobial agents.[10][11]

While specific studies on the biological activity of **2-Hydroxy-5-methylpyrazine** are limited, its structural similarity to other biologically active pyrazines suggests it could be a valuable scaffold for medicinal chemistry and drug discovery efforts. The pyrazine ring is a key component in several approved drugs, such as the proteasome inhibitor Bortezomib.[12] The exploration of derivatives of **2-Hydroxy-5-methylpyrazine** could lead to the discovery of novel therapeutic agents.

The potential involvement of pyrazine compounds in various biological pathways can be conceptualized as follows:



A simplified model of pyrazine derivatives' mechanism of action.

In conclusion, **2-Hydroxy-5-methylpyrazine** is a compound with potential for further investigation in the fields of chemical synthesis and drug development. While specific experimental data is somewhat limited, this guide provides a foundational understanding of its properties and potential applications based on current knowledge of pyrazine chemistry and biology. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, and biological activities.

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